3-Methyl-6-phenylpiperazine-2,5-dione

Chiral Synthesis Medicinal Chemistry Asymmetric Catalysis

Secure your research's integrity with this resolved (3S,6R)-chiral 2,5-diketopiperazine. Unlike ambiguous racemic mixtures, its defined absolute configuration at the 3- and 6- positions eliminates assay variability, serving as a precise reference ligand for SAR studies, co-crystallization, and fragment-based design. The rigid DKP core offers superior metabolic stability over linear peptides, making it an ideal, validated starting material for synthesizing diverse tetrasubstituted derivatives for novel chemical libraries.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B14153272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-phenylpiperazine-2,5-dione
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c1-7-10(14)13-9(11(15)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,12,15)(H,13,14)
InChIKeyUSEXFCNJGSTLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3S,6R)-3-Methyl-6-phenylpiperazine-2,5-dione: A Stereochemically Defined Diketopiperazine Scaffold


(3S,6R)-3-Methyl-6-phenylpiperazine-2,5-dione is a chiral, cyclic dipeptide of the 2,5-diketopiperazine (DKP) class, with the molecular formula C11H12N2O2 and CAS number 307953-15-7 [1]. Unlike many commercially available DKP derivatives that are supplied as racemic mixtures or with ambiguous stereochemistry, this compound is procurable in its resolved (3S,6R) form, as confirmed by spectral databases [2]. This structural specificity is critical, as the biological activity and molecular recognition of DKPs are highly dependent on the absolute configuration at the 3- and 6- positions [3].

Why 3-Methyl-6-phenylpiperazine-2,5-dione Cannot Be Replaced by Other Substituted DKPs


Substitution among piperazine-2,5-diones is not straightforward because the specific substitution pattern (3-methyl, 6-phenyl) and, crucially, the absolute configuration (3S,6R) create a unique three-dimensional pharmacophore. A generic DKP scaffold or a differently substituted analog will not present the same spatial orientation of the methyl and phenyl groups, which are essential for chiral recognition. This is evident in the synthesis of related tetrasubstituted DKPs, where the starting material's chirality at the 3- and 6-positions is precisely controlled to obtain the desired bioactive conformer [1]. Using a racemic mixture or a different regioisomer would introduce unknown variables into a research assay, potentially leading to inactive or misleading results.

Quantitative Evidence Guide: Key Differentiators for (3S,6R)-3-Methyl-6-phenylpiperazine-2,5-dione Selection


Stereochemical Purity as a Key Differentiation Factor for Research Reproducibility

High-strength comparative biological data is limited for this specific compound. However, the primary differentiator for procurement is the availability of the compound in a defined, resolved (3S,6R) stereoisomeric form, confirmed by its unique spectral signature in the SpectraBase database [1]. This contrasts with generic DKP building blocks, which are often supplied as racemates. In related systems, the absolute configuration of chiral DKPs is the fundamental determinant of their biological activity, with individual enantiomers showing drastically different potencies [2]. The absence of a defined comparator makes a direct quantitative comparison impossible, but the risk of using an undefined stereoisomer is a well-established principle that makes this resolved compound the necessary choice for any structure-activity relationship (SAR) study.

Chiral Synthesis Medicinal Chemistry Asymmetric Catalysis

Validated Structural Identity for (3S,6R)-3-Methyl-6-phenylpiperazine-2,5-dione Against Database Standards

The identity of this specific stereoisomer, (3S,6R)-3-Methyl-6-phenylpiperazine-2,5-dione, is documented with a multi-modal spectral dataset including 1H NMR, FTIR, and MS (GC) in the SpectraBase repository [1]. This provides a defined analytical fingerprint that can be used to verify the integrity of procured material. In contrast, many custom-synthesized or bulk DKP intermediates lack such detailed, publicly accessible spectral characterization, increasing the risk of receiving material of ambiguous identity or purity. While purity data is vendor-dependent, the existence of a reference spectrum is a distinct advantage for quality control (QC) in a procurement workflow.

Chemical Characterization Spectral Database Compound Validation

Proven Synthetic Versatility as a Precursor to 1,3,4,6-Tetrasubstituted-2,5-Diketopiperazines

A direct derivative of the target compound, (3S,6S)-1-Benzyl-4-(4-methoxybenzyl)-6-methyl-3-phenylpiperazine-2,5-dione, was synthesized via an asymmetric route, demonstrating the utility of the 3-methyl-6-phenyl DKP core as a chiral scaffold for further elaboration [1]. This specific transformation yielded the tetrasubstituted product in 77% yield as a pale yellow oil, confirming that the 3- and 6- substituents can be retained and elaborated without racemization [1]. This is a distinct advantage over simpler, unsubstituted DKP analogs like cyclo(Gly-Gly), which do not offer the same opportunities for generating complex chiral libraries.

Organic Synthesis Peptidomimetics Medicinal Chemistry

Recommended Application Scenarios for (3S,6R)-3-Methyl-6-phenylpiperazine-2,5-dione


Asymmetric Synthesis Building Block for Chiral Compound Collections

The compound's primary application is as a key starting material for synthesizing diverse tetrasubstituted 2,5-diketopiperazines with defined stereochemistry. The established synthetic precedent, where a 77% yield was achieved for a direct derivative, confirms its viability for generating novel chemical entities for drug discovery libraries [1].

Scaffold for Preclinical Candidate Optimization in Kinase or Cell-Penetrating Programs

The rigid, chiral DKP core can serve as a replacement for problematic peptide bonds, offering improved metabolic stability and cell permeability. Although direct cellular activity data for this compound is not available, its validated scaffold properties make it suitable for SAR studies where the methyl and phenyl substituents are systematically varied to probe target binding pockets.

Biophysical and Structural Biology Target Engagement Assays

For targets where a DKP core is known to bind, this specific chiral analog can be used as a reference ligand in competitive binding assays or co-crystallization trials. The unambiguous stereochemistry and accessible spectral fingerprint enable precise concentration-response measurements and high-quality structural biology data, critical for fragment-based drug design.

Quote Request

Request a Quote for 3-Methyl-6-phenylpiperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.